molecular formula C5H10N2O4 B13793855 Ethyl N-2-hydroxyethylnitrosocarbamate CAS No. 62641-68-3

Ethyl N-2-hydroxyethylnitrosocarbamate

Cat. No.: B13793855
CAS No.: 62641-68-3
M. Wt: 162.14 g/mol
InChI Key: ZYRBKRUFYCEVTO-UHFFFAOYSA-N
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Description

Ethyl N-2-hydroxyethylnitrosocarbamate is a chemical compound with the molecular formula C5H10N2O4. It contains various functional groups, including a nitroso group, a hydroxyl group, and a carbamate group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-2-hydroxyethylnitrosocarbamate can be synthesized through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere. The products can be obtained in high purity by filtration . Another method involves the preparation of N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates, which are precursors to secondary N-nitrosocarbamate anions via fluoride-assisted cleavage .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-2-hydroxyethylnitrosocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of its functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using potassium permanganate or reduced using sodium borohydride. Substitution reactions can be carried out using alkyl halides under basic conditions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield nitroso derivatives, while reduction reactions may produce amines.

Scientific Research Applications

Ethyl N-2-hydroxyethylnitrosocarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-2-hydroxyethylnitrosocarbamate involves its interaction with molecular targets and pathways. The compound can undergo nitrosation reactions, leading to the formation of nitroso derivatives that can interact with proteins and nucleic acids. These interactions can result in various biological effects, including enzyme inhibition and DNA modification .

Comparison with Similar Compounds

Ethyl N-2-hydroxyethylnitrosocarbamate can be compared with other similar compounds, such as ethyl carbamate and ethyl nonanoate . While ethyl carbamate is known for its carcinogenic properties, this compound is studied for its potential stabilizing effects and unique chemical reactivity. Ethyl nonanoate, on the other hand, is primarily used as a flavoring agent and does not share the same chemical properties as this compound .

Similar Compounds

Properties

CAS No.

62641-68-3

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate

InChI

InChI=1S/C5H10N2O4/c1-2-11-5(9)7(6-10)3-4-8/h8H,2-4H2,1H3

InChI Key

ZYRBKRUFYCEVTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CCO)N=O

Origin of Product

United States

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